molecular formula C25H26N4O5 B11190576 ethyl 4-({[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate

ethyl 4-({[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate

Cat. No.: B11190576
M. Wt: 462.5 g/mol
InChI Key: LQJXBBKDTPUNMV-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes an imidazo[1,2-a][1,3]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps. One common approach starts with the preparation of the imidazo[1,2-a][1,3]benzimidazole core, followed by the introduction of the tetrahydro-2-furanylmethyl group. The final steps involve the acetylation and esterification reactions to form the ethyl benzoate derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

ETHYL 4-({2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE is unique due to its specific structural features, such as the imidazo[1,2-a][1,3]benzimidazole core and the tetrahydro-2-furanylmethyl group

Properties

Molecular Formula

C25H26N4O5

Molecular Weight

462.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-oxo-3-(oxolan-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H26N4O5/c1-2-33-24(32)16-9-11-17(12-10-16)26-22(30)14-21-23(31)28(15-18-6-5-13-34-18)25-27-19-7-3-4-8-20(19)29(21)25/h3-4,7-12,18,21H,2,5-6,13-15H2,1H3,(H,26,30)

InChI Key

LQJXBBKDTPUNMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5CCCO5

Origin of Product

United States

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